molecular formula C22H19N3O3 B2885569 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 896011-08-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2885569
CAS No.: 896011-08-8
M. Wt: 373.412
InChI Key: TUDPHQRQRBJNAM-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused to a phenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its interactions with various biomolecules are explored to understand its mechanism of action.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline

Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide stands out due to its specific structural features, such as the presence of the dimethoxybenzamide group. This group can impart unique chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDPHQRQRBJNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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